2-(N-(2,2-dimethoxyethyl)carbamoyl)cyclohexanecarboxylic acid
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Overview
Description
2-(N-(2,2-dimethoxyethyl)carbamoyl)cyclohexanecarboxylic acid is a synthetic organic compound with a complex structure It features a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group linked to a 2,2-dimethoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2,2-dimethoxyethyl)carbamoyl)cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of cyclohexanecarboxylic acid with a suitable carbamoylating agent, such as isocyanates or carbamoyl chlorides, in the presence of a base like triethylamine. This forms the N-(2,2-dimethoxyethyl)carbamoyl intermediate.
Introduction of the Dimethoxyethyl Group: The intermediate is then reacted with 2,2-dimethoxyethanol under acidic or basic conditions to introduce the dimethoxyethyl group, completing the synthesis of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize yield and purity.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity. Common solvents include dichloromethane, toluene, and ethanol.
Chemical Reactions Analysis
Types of Reactions
2-(N-(2,2-dimethoxyethyl)carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbamoyl group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted carbamoyl derivatives.
Scientific Research Applications
2-(N-(2,2-dimethoxyethyl)carbamoyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(N-(2,2-dimethoxyethyl)carbamoyl)cyclohexanecarboxylic acid exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting processes like inflammation, cell signaling, or metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(N-(2,2-dimethoxyethyl)carbamoyl)benzoic acid: Similar structure but with a benzene ring instead of a cyclohexane ring.
2-(N-(2,2-dimethoxyethyl)carbamoyl)cyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring.
Uniqueness
2-(N-(2,2-dimethoxyethyl)carbamoyl)cyclohexanecarboxylic acid is unique due to its specific combination of a cyclohexane ring, a carboxylic acid group, and a dimethoxyethyl carbamoyl group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(2,2-dimethoxyethylcarbamoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-17-10(18-2)7-13-11(14)8-5-3-4-6-9(8)12(15)16/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEYGMYXSZYVTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CCCCC1C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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